molecular formula C9H18N2O B180660 1-Oxa-9-azaspiro[5.5]undecan-5-amine CAS No. 174469-94-4

1-Oxa-9-azaspiro[5.5]undecan-5-amine

Cat. No. B180660
CAS RN: 174469-94-4
M. Wt: 170.25 g/mol
InChI Key: RXKPMSZKUYVOOS-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undecan-5-amine, also known as Bexagliflozin, is a novel SGLT2 inhibitor that has been developed as a potential treatment for type 2 diabetes mellitus. SGLT2 inhibitors are a class of drugs that work by blocking the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and improved glycemic control. Bexagliflozin has shown promising results in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy.

Mechanism of Action

1-Oxa-9-azaspiro[5.5]undecan-5-aminen works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this transporter, 1-Oxa-9-azaspiro[5.5]undecan-5-aminen increases the amount of glucose that is excreted in the urine, leading to lower blood glucose levels and improved glycemic control.
Biochemical and Physiological Effects
In addition to its effects on glycemic control, 1-Oxa-9-azaspiro[5.5]undecan-5-aminen has been shown to have other beneficial effects on biochemical and physiological parameters. These include reducing body weight, improving insulin sensitivity, reducing blood pressure, and improving endothelial function. 1-Oxa-9-azaspiro[5.5]undecan-5-aminen has also been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes mellitus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Oxa-9-azaspiro[5.5]undecan-5-aminen as a research tool is its specificity for the SGLT2 transporter, which allows for selective inhibition of this target without affecting other transporters or enzymes. This specificity also reduces the risk of off-target effects and toxicity. However, 1-Oxa-9-azaspiro[5.5]undecan-5-aminen has some limitations as a research tool, including its relatively high cost and limited availability.

Future Directions

There are several potential future directions for research on 1-Oxa-9-azaspiro[5.5]undecan-5-aminen and SGLT2 inhibitors more broadly. These include:
1. Evaluating the long-term safety and efficacy of 1-Oxa-9-azaspiro[5.5]undecan-5-aminen in clinical trials.
2. Investigating the effects of SGLT2 inhibitors on other metabolic pathways, such as lipid metabolism and inflammation.
3. Exploring the potential use of SGLT2 inhibitors in combination with other drugs for the treatment of type 2 diabetes mellitus and other metabolic disorders.
4. Developing new SGLT2 inhibitors with improved pharmacokinetic and pharmacodynamic properties.
5. Investigating the potential use of SGLT2 inhibitors in the prevention and treatment of cardiovascular disease.
Conclusion
1-Oxa-9-azaspiro[5.5]undecan-5-aminen is a novel SGLT2 inhibitor that has shown promising results in preclinical studies as a potential treatment for type 2 diabetes mellitus. Its specificity for the SGLT2 transporter and beneficial effects on glycemic control, body weight, and cardiovascular function make it a promising research tool and potential therapeutic agent. However, more research is needed to fully understand its long-term safety and efficacy and to explore its potential use in combination with other drugs and for the prevention and treatment of cardiovascular disease.

Synthesis Methods

The synthesis of 1-Oxa-9-azaspiro[5.5]undecan-5-aminen involves a multi-step process that starts with the reaction of 3,5-dimethoxybenzyl alcohol with 2-bromoethylamine hydrobromide to form the intermediate 3,5-dimethoxybenzyl-2-aminoethyl ether. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol to form the spirocyclic compound 1-Oxa-9-azaspiro[5.5]undecan-5-ol. The final step involves the conversion of the hydroxyl group to an amine using a reductive amination reaction with ammonium formate and palladium on carbon.

Scientific Research Applications

1-Oxa-9-azaspiro[5.5]undecan-5-aminen has been extensively studied in preclinical models of type 2 diabetes mellitus, including rodent and non-human primate models. These studies have demonstrated that 1-Oxa-9-azaspiro[5.5]undecan-5-aminen improves glycemic control, reduces body weight, and improves insulin sensitivity. 1-Oxa-9-azaspiro[5.5]undecan-5-aminen has also been shown to have beneficial effects on cardiovascular function, including reducing blood pressure and improving endothelial function.

properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-8-2-1-7-12-9(8)3-5-11-6-4-9/h8,11H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKPMSZKUYVOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCNCC2)OC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301292097
Record name 1-Oxa-9-azaspiro[5.5]undecan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-9-azaspiro[5.5]undecan-5-amine

CAS RN

174469-94-4
Record name 1-Oxa-9-azaspiro[5.5]undecan-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174469-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-9-azaspiro[5.5]undecan-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301292097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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